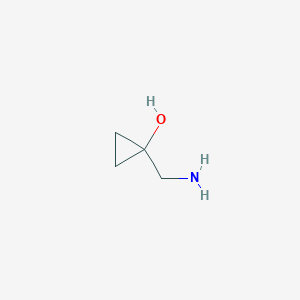

1-(Aminomethyl)cyclopropanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(aminomethyl)cyclopropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c5-3-4(6)1-2-4/h6H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXJORHGRCCODBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00504275 | |

| Record name | 1-(Aminomethyl)cyclopropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00504275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74592-33-9 | |

| Record name | 1-(Aminomethyl)cyclopropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00504275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 74592-33-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(Aminomethyl)cyclopropanol chemical properties and structure

An In-Depth Technical Guide to 1-(Aminomethyl)cyclopropanol: Properties, Synthesis, and Applications

Foreword for the Modern Drug Discovery Professional

In the ever-evolving landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that offer enhanced pharmacological profiles is paramount. Among these, strained ring systems, particularly cyclopropane derivatives, have garnered significant attention for their unique conformational rigidity and metabolic stability. This guide provides a comprehensive technical overview of this compound, a versatile building block whose distinct structural features are increasingly leveraged in the design of next-generation therapeutics. As a Senior Application Scientist, my objective is to distill the complex chemistry of this compound into a practical resource, elucidating the causal relationships between its structure, properties, and applications. This document is intended for researchers, scientists, and drug development professionals seeking to harness the potential of this intriguing molecule.

Molecular Structure and Isomeric Considerations

This compound is a deceptively simple molecule that packs a significant degree of chemical complexity into its small frame. Its structure is characterized by a strained three-membered cyclopropane ring, substituted with both a hydroxyl (-OH) and an aminomethyl (-CH₂NH₂) group at the same carbon atom.[1] This geminal substitution pattern is central to its chemical reactivity and utility as a synthetic intermediate.

The molecular formula is C₄H₉NO, with a molecular weight of approximately 87.12 g/mol .[2][3] The inherent strain of the cyclopropane ring, with C-C-C bond angles forced to 60°, deviates significantly from the ideal 109.5° for sp³-hybridized carbons. This ring strain profoundly influences the molecule's reactivity, making it susceptible to ring-opening reactions under certain conditions.[4]

It is crucial to recognize that this compound is a chiral molecule. However, it is most commonly supplied and utilized as a racemic mixture. The stereochemistry of cyclopropane-containing compounds can be a critical determinant of biological activity, and enantiomerically pure forms may be required for specific applications, necessitating either asymmetric synthesis or chiral resolution.[5]

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physicochemical properties of a synthetic building block is fundamental to its effective application in multi-step syntheses and for predicting the characteristics of its derivatives. The data presented below has been compiled from various sources to provide a comprehensive profile of this compound.

| Property | Value | Source(s) |

| CAS Number | 74592-33-9 | [2][3][6][7] |

| Molecular Formula | C₄H₉NO | [2][3][6][7] |

| Molecular Weight | 87.12 g/mol | [2][3][6][7] |

| Appearance | Yellow solid or liquid | [7][] |

| Boiling Point | 153.7°C at 760 mmHg | [6][] |

| Density | 1.186 g/cm³ | [6][] |

| Flash Point | 46.7°C | [6] |

| pKa (Predicted) | 12.99 ± 0.20 | [3][6] |

| Topological Polar Surface Area (TPSA) | 46.25 Ų | [2][3] |

| logP (Predicted) | -0.53 | [2] |

Expert Insights: The presence of both an amino and a hydroxyl group confers a high degree of polarity to the molecule, as indicated by the low predicted logP value and significant TPSA. This suggests good solubility in polar solvents. The basicity of the primary amine and the acidity of the hydroxyl group allow for a range of chemical modifications. The hydrochloride salt is also commercially available and may offer advantages in terms of handling and stability.[1]

Synthesis of this compound: A Methodological Deep Dive

Several synthetic routes to this compound and its derivatives have been reported. A common and illustrative approach involves the hydroxymethylation of an aminocyclopropane derivative. The following protocol is a generalized representation based on established synthetic strategies.

Protocol: Synthesis via Hydroxymethylation

Objective: To synthesize racemic this compound.

Materials:

-

Appropriate aminomethyl-substituted cyclopropane precursor

-

Hydroxylating agent (e.g., a peroxy acid or other suitable oxidant)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Quenching agent (e.g., sodium thiosulfate solution)

-

Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane, methanol)

Procedure:

-

Preparation of the Precursor: An aminomethylated cyclopropane intermediate is first synthesized. This can be achieved through various methods, such as the reaction of an appropriate alkene with a carbene source followed by functional group manipulation to introduce the aminomethyl group.

-

Hydroxylation Reaction: The aminomethyl-substituted cyclopropane is dissolved in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled to a suitable temperature (typically 0 °C to room temperature).

-

Addition of Hydroxylating Agent: The hydroxylating agent is added portion-wise to the stirred solution, maintaining the reaction temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Reaction Quench: Upon completion, the reaction is carefully quenched by the addition of a suitable quenching agent to neutralize any unreacted oxidant.

-

Work-up: The reaction mixture is diluted with an organic solvent and washed sequentially with water and brine. The organic layer is separated, dried over an anhydrous drying agent, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using an appropriate solvent system to afford pure this compound.

-

Characterization: The structure and purity of the final product are confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality in Experimental Choices: The use of an anhydrous solvent and an inert atmosphere is critical to prevent unwanted side reactions with moisture and oxygen. The portion-wise addition of the hydroxylating agent at a controlled temperature helps to manage the exothermicity of the reaction and improve selectivity. The choice of quenching agent is dependent on the specific oxidant used.

Visualizing the Synthetic Workflow

Caption: A generalized workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dominated by the functional groups present: the primary amine, the tertiary alcohol, and the strained cyclopropane ring.

-

Reactions of the Amino Group: The primary amine is nucleophilic and can undergo a wide range of reactions, including acylation, alkylation, arylation, and sulfonylation. This allows for the introduction of diverse substituents and the construction of more complex molecular architectures.

-

Reactions of the Hydroxyl Group: The tertiary hydroxyl group can be oxidized to the corresponding ketone, although this may be challenging. It can also be converted to a leaving group for substitution reactions or protected to allow for selective modification of the amino group.

-

Ring-Opening Reactions: The strained cyclopropane ring can undergo ring-opening reactions under certain conditions, such as in the presence of strong acids or electrophiles. This property can be exploited in synthetic strategies to generate acyclic compounds with specific stereochemistry.

The Role of this compound in Drug Discovery

The unique structural features of this compound make it a valuable building block in medicinal chemistry, particularly as a bioisostere.[5][9] Bioisosterism is the strategy of replacing a functional group in a lead compound with another group that has similar physical or chemical properties to improve the compound's pharmacological profile.[5][9]

The cyclopropyl group is often used as a bioisosteric replacement for a gem-dimethyl group or an alkene.[9][10] The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, leading to increased binding affinity for its biological target.[11] Furthermore, the cyclopropyl moiety is generally more resistant to metabolic degradation than linear alkyl chains, which can lead to an improved pharmacokinetic profile.[11]

Derivatives of this compound have been investigated for a range of therapeutic applications, including as anti-inflammatory agents through the inhibition of 5-lipoxygenase activating protein (FLAP).[6][][12]

Illustrative Signaling Pathway: Inhibition of the 5-Lipoxygenase Pathway

Caption: Inhibition of FLAP by a this compound derivative.

Conclusion and Future Perspectives

This compound is a versatile and valuable building block for medicinal chemistry and drug discovery. Its unique combination of a strained cyclopropane ring, a primary amine, and a tertiary alcohol provides a rich platform for the synthesis of novel and structurally diverse compounds. The use of the cyclopropyl moiety as a bioisostere offers a powerful strategy for improving the potency, selectivity, and pharmacokinetic properties of drug candidates. As our understanding of the interplay between molecular structure and biological activity continues to grow, we can expect to see the increasing application of this compound and its derivatives in the development of innovative therapeutics.

References

- 1. This compound | 74592-33-9 | Benchchem [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. Page loading... [guidechem.com]

- 4. Cyclopropanol - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Cas 74592-33-9,1-(AMINOMETHYL)-CYCLOPROPANOL | lookchem [lookchem.com]

- 7. This compound 95% | CAS: 74592-33-9 | AChemBlock [achemblock.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. nbinno.com [nbinno.com]

- 12. 1-(AMINOMETHYL)-CYCLOPROPANOL | 74592-33-9 [chemicalbook.com]

1-(Aminomethyl)cyclopropanol CAS number 74592-33-9

An In-depth Technical Guide to 1-(Aminomethyl)cyclopropanol (CAS: 74592-33-9): A Versatile Building Block in Modern Drug Discovery

Authored by a Senior Application Scientist

Abstract

This compound, identified by CAS number 74592-33-9, is a unique bifunctional molecule that has garnered considerable attention in medicinal chemistry and drug development.[1][2] Its structure, which combines a strained cyclopropane ring with primary amine and hydroxyl functionalities, offers a compelling scaffold for creating novel therapeutics. The inherent ring strain and the strategic placement of reactive groups make it a valuable building block for introducing conformational rigidity, improving metabolic stability, and enhancing binding affinity of drug candidates.[3] This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, chemical reactivity, and diverse applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Cyclopropyl Moiety

The cyclopropane ring, though seemingly simple, is a powerhouse in medicinal chemistry.[4] Its rigid, three-membered ring structure is fundamentally different from linear alkyl chains, offering a way to lock molecules into a specific, bioactive conformation. This conformational constraint can significantly enhance a drug's binding potency and selectivity for its target, thereby reducing off-target effects.[5] Furthermore, the cyclopropyl group is often resistant to metabolic degradation, leading to improved pharmacokinetic profiles and longer in-vivo half-lives for drug candidates.[5]

This compound embodies these advantages while providing two key functional handles—an aminomethyl group and a hydroxyl group.[1] This bifunctionality allows for versatile chemical modifications and integration into larger, more complex molecules, making it an invaluable intermediate in the synthesis of novel therapeutic agents.[1][2]

Physicochemical and Structural Properties

Understanding the fundamental properties of this compound is critical for its effective use in synthesis and formulation. The molecule's compact structure and functional groups dictate its solubility, reactivity, and handling requirements.

| Property | Value | Source |

| CAS Number | 74592-33-9 | [2][6] |

| Molecular Formula | C₄H₉NO | [1][2][7] |

| Molecular Weight | 87.12 g/mol | [1][2][7] |

| Appearance | Solid, semi-solid, or liquid | [6] |

| Boiling Point | 153.7°C at 760 mmHg | [2][] |

| Density | 1.186 g/cm³ | [2][] |

| Flash Point | 46.7°C | [2] |

| Topological Polar Surface Area | 46.2 Ų | [9] |

| XLogP3 | -1 | [9] |

| InChI Key | JXJORHGRCCODBV-UHFFFAOYSA-N | [1][6][] |

Note: Physical properties can vary depending on purity and experimental conditions.

Synthesis Methodologies: Constructing the Core Scaffold

The synthesis of this compound and its derivatives requires precise control over the formation of the strained cyclopropane ring. Several effective methods have been developed, each with specific advantages depending on the desired scale and downstream application.

Protocol 1: From α-Acylamino-acrylic Acid Esters

One established route involves a multi-step process starting from α-acylamino-acrylic acid esters. This method is advantageous for its controlled introduction of the amino functionality in a protected form.

Workflow:

-

Cyclopropanation: React an α-acylamino-acrylic acid ester with diazomethane. This reaction proceeds via a 1,3-dipolar cycloaddition to form a pyrazoline intermediate.

-

Pyrolysis: The pyrazoline intermediate is then heated (pyrolyzed), leading to the extrusion of nitrogen gas (N₂) and the formation of the desired 1-acylamino-cyclopropane-carboxylic acid ester. The choice of this pathway is driven by the stability of the nitrogen molecule, which provides a strong thermodynamic driving force for the reaction.

-

Saponification & Decarboxylation: The resulting ester is saponified using a strong base, such as sodium or potassium hydroxide, at elevated temperatures (70–150 °C).[1] This hydrolyzes the ester to a carboxylate salt. Subsequent workup leads to the free amino derivative.

Diagram: Synthesis via Pyrazoline Intermediate

Caption: General workflow for synthesizing the cyclopropane core.

Protocol 2: From Cyclopropanol Precursors

Alternatively, functionalization can occur on a pre-formed cyclopropane ring. The inherent reactivity of cyclopropanols, which can act as homoenolate equivalents, makes them versatile starting points.[10][11]

Workflow:

-

Generation of Cyclopropanol: Cyclopropanols can be readily prepared from esters or lactones via methods like the Kulinkovich reaction.[10][12]

-

Oxidative Ring Opening: Under oxidative conditions (e.g., using Mn(III) salts), the cyclopropanol can undergo a single-electron oxidation and ring-opening to generate a highly reactive β-keto radical.[12][13]

-

Radical Trapping and Cyclization: This radical intermediate can be "trapped" by various acceptors. For instance, reaction with biaryl isonitriles or N-aryl acrylamides initiates a tandem cyclization process, efficiently forming complex heterocyclic scaffolds like phenanthridines and oxindoles in a single step.[12] The causality here is the high reactivity of the radical, which seeks to form a more stable species through addition to an unsaturated system.

This radical-based approach is powerful for building molecular complexity rapidly from a simple cyclopropanol core.[12]

Chemical Reactivity and Mechanistic Insights

The chemical behavior of this compound is dominated by the interplay between its strained ring and its functional groups.

-

Ring Strain: The C-C bonds in the cyclopropane ring have significant p-character, making the ring susceptible to cleavage reactions under various conditions (e.g., oxidative, acidic).[3][13] This property is often exploited to generate reactive intermediates like β-keto radicals.[12]

-

Functional Groups:

-

The hydroxyl group (-OH) can be oxidized to a carbonyl, or it can participate in esterification or etherification reactions.

-

The aminomethyl group (-CH₂NH₂) is nucleophilic and basic. It readily undergoes reactions typical of primary amines, such as acylation, alkylation, and formation of Schiff bases.[1]

-

These functional groups are also key to the molecule's biological activity, as they can form hydrogen bonds and electrostatic interactions with molecular targets like enzymes and receptors, potentially leading to inhibition of their activity.[1]

Diagram: Key Reactive Sites

Caption: Functional groups dictating the molecule's reactivity.

Applications in Drug Discovery

This compound is not just a synthetic intermediate; it is a strategic tool for designing better drugs. Its derivatives have shown promise across multiple therapeutic areas.

As a Bioisostere and Conformational Lock

The cyclopropyl group can serve as a bioisostere for a gem-dimethyl group or a carbonyl group, but with a fixed conformation. This rigidity helps in:

-

Enhancing Potency: By locking a flexible molecule into its bioactive conformation, the entropic penalty of binding to a receptor is reduced, often leading to higher affinity.[5]

-

Improving Selectivity: A rigid conformation can better fit the specific topology of a target's active site while being a poor fit for off-targets.

Key Therapeutic Areas:

-

Inflammatory Diseases: It is a key reactant in preparing inhibitors of 5-lipoxygenase activating protein (FLAP), which are investigated for treating inflammatory conditions.[2][]

-

Oncology: Derivatives have demonstrated potential in cancer treatment. Studies have shown they can delay tumor growth and increase sensitivity to radiation therapy, possibly by inducing apoptosis without causing DNA damage.[1]

-

Infectious Diseases: The compound itself has been noted for potential antimicrobial and antiviral activities, making it a scaffold of interest for developing new anti-infective agents.[1]

-

Central Nervous System (CNS) Disorders: A notable application is in the synthesis of antidepressants. For example, derivatives of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid have been developed, with one compound, Midalcipran, advancing to clinical trials.[14]

Diagram: Drug Discovery Workflow

Caption: From building block to preclinical candidate.

Analytical Characterization

The identity and purity of this compound are typically confirmed using standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly informative. The ¹H NMR spectrum provides characteristic signals for the protons on the cyclopropane ring and the aminomethyl group, confirming the structure's integrity.[15] Other common methods include Mass Spectrometry (for molecular weight confirmation) and chromatography (for purity assessment).

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential.

Hazard Identification:

The compound is associated with the following hazard statements:

-

H332: Harmful if inhaled.[9]

Recommended Precautions:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6][9]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][9]

Storage:

For optimal stability, this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C, protected from light.[6] Its hydrochloride salt form is also available and may offer enhanced stability for certain applications.[1]

Conclusion and Future Outlook

This compound is more than a simple organic molecule; it is a strategically valuable scaffold in the drug discovery toolkit. Its unique combination of a strained ring system and versatile functional groups provides a reliable platform for creating conformationally constrained molecules with improved pharmacological properties. As medicinal chemists continue to tackle challenges like drug resistance, metabolic instability, and off-target toxicity, the demand for sophisticated building blocks like this compound will undoubtedly grow. Its proven applications in inflammation, oncology, and CNS disorders pave the way for future innovations, cementing the crucial role of the cyclopropyl fragment in the development of next-generation therapeutics.[5]

References

- 1. This compound | 74592-33-9 | Benchchem [benchchem.com]

- 2. Cas 74592-33-9,1-(AMINOMETHYL)-CYCLOPROPANOL | lookchem [lookchem.com]

- 3. longdom.org [longdom.org]

- 4. researchgate.net [researchgate.net]

- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | 74592-33-9 [sigmaaldrich.cn]

- 7. chemscene.com [chemscene.com]

- 9. angenechemical.com [angenechemical.com]

- 10. researchgate.net [researchgate.net]

- 11. Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ‐Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Radical Cyclopropanol Ring Opening Initiated Tandem Cyclizations for Efficient Synthesis of Phenanthridines and Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BJOC - Oxidative radical ring-opening/cyclization of cyclopropane derivatives [beilstein-journals.org]

- 14. 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 1-(AMINOMETHYL)-CYCLOPROPANOL(74592-33-9) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(Aminomethyl)cyclopropanol

Preamble: The Analytical Imperative for Novel Building Blocks

In the landscape of modern drug discovery and materials science, the demand for novel, three-dimensional molecular scaffolds is insatiable. Compounds incorporating strained ring systems, such as cyclopropanes, are of particular interest due to their unique conformational rigidity and electronic properties. 1-(Aminomethyl)cyclopropanol is one such building block, merging the strained cyclopropyl core with two key functional groups: a primary amine and a tertiary alcohol. This combination makes it a versatile synthon for introducing a 1,1-disubstituted cyclopropane motif into larger molecules, a strategy often employed to enhance metabolic stability or fine-tune binding interactions.

Molecular Structure and Predicted Spectroscopic Overview

A rigorous analytical strategy begins with a foundational understanding of the molecule's structure. This compound possesses a molecular formula of C₄H₉NO and a molecular weight of 87.12 g/mol .[1][2] Its key structural features are:

-

A tertiary alcohol , where the hydroxyl group is attached to a quaternary carbon.

-

A primary amine on a methylene (-CH₂-) spacer.

-

A highly strained cyclopropane ring .

These features will manifest in a predictable manner across different spectroscopic techniques. We anticipate strong, broad infrared absorptions for the O-H and N-H groups, a unique upfield resonance for the cyclopropyl protons in ¹H NMR, and characteristic fragmentation patterns in mass spectrometry driven by the amine and alcohol functionalities.

Figure 1: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For a small, polar molecule like this compound, solvent selection is critical. Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are appropriate choices to ensure solubility; however, they will result in the exchange of the labile O-H and N-H protons with deuterium, causing their signals to disappear from the ¹H spectrum. Using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) would allow for the observation of all protons.

Predicted Proton (¹H) NMR Spectrum

The strained cyclopropane ring exerts a significant anisotropic effect, causing its protons to be shielded and appear at an unusually high field (low ppm value).[3] This is a hallmark diagnostic feature.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆, 400 MHz)

| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| -OH (from O6) | 2.5 - 4.0 | Broad singlet (br s) | 1H | Labile proton, chemical shift is concentration and temperature dependent. |

| -NH₂ (from N5) | 1.5 - 3.0 | Broad singlet (br s) | 2H | Labile protons, chemical shift is concentration and temperature dependent. |

| -CH₂-N (H5, H6) | ~2.7 | Singlet (s) | 2H | Methylene group adjacent to an amine and a quaternary carbon. No adjacent protons to couple with. |

| Ring -CH₂- (H1-H4) | 0.4 - 0.8 | Multiplet (m) | 4H | Diastereotopic protons of the cyclopropane ring. They exhibit complex geminal and cis/trans coupling, often appearing as two overlapping pseudo-triplets or a complex multiplet. The high-field shift is characteristic of cyclopropanes.[3] |

Predicted Carbon-¹³ (¹³C) NMR Spectrum

A proton-decoupled ¹³C NMR spectrum will provide a direct count of the unique carbon environments. Due to molecular symmetry, the two methylene groups of the cyclopropane ring (C2 and C3) are chemically equivalent.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆, 100 MHz)

| Carbon (Label) | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C-OH (C1) | 55 - 65 | Quaternary carbon attached to an electronegative oxygen atom (tertiary carbinol center). |

| -CH₂-N (C4) | 40 - 50 | Methylene carbon attached to a primary amine. Typical range for such carbons.[4] |

| Ring -CH₂- (C2, C3) | 10 - 20 | Methylene carbons within the strained cyclopropane ring. These appear significantly upfield compared to typical alkane CH₂ groups.[4] |

Infrared (IR) Spectroscopy

FT-IR spectroscopy is unparalleled for the rapid identification of functional groups. The spectrum of this compound will be dominated by absorptions from the O-H and N-H bonds.

Table 3: Predicted Key IR Absorption Bands

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Notes |

|---|---|---|---|---|

| Alcohol O-H | Stretch (H-bonded) | 3200 - 3550 | Strong, Broad | The broadness is a classic indicator of intermolecular hydrogen bonding, a defining feature of alcohols.[2] |

| Primary Amine N-H | Symmetric & Asymmetric Stretch | 3250 - 3400 | Medium | Often appears as a distinct doublet (two peaks) superimposed on the broad O-H band.[5] |

| Alkane C-H | Stretch | 2850 - 3000 | Medium-Strong | Corresponds to the C-H bonds of the aminomethyl and cyclopropyl methylene groups. |

| Amine N-H | Bend (Scissoring) | 1550 - 1640 | Medium | Characteristic bending vibration for primary amines.[6] |

| Alcohol C-O | Stretch | 1000 - 1250 | Strong | Strong absorption typical for the C-O single bond in alcohols.[2] |

The presence of both a very broad O-H stretch and a medium intensity N-H doublet in the 3200-3500 cm⁻¹ region is the most conclusive IR evidence for the compound's structure. Data from the related compound (aminomethyl)cyclopropane confirms the expected C-H and N-H vibrations for the core structure.[7]

Mass Spectrometry (MS)

Mass spectrometry provides crucial information on the molecular weight and fragmentation patterns, which act as a structural fingerprint. Using a soft ionization technique like Electrospray Ionization (ESI), we expect to observe the protonated molecule [M+H]⁺.

Table 4: Predicted Key Mass Spectral Peaks (ESI-MS)

| m/z Value | Proposed Ion | Rationale for Formation |

|---|---|---|

| 88.076 | [M+H]⁺ (C₄H₁₀NO⁺) | Protonated molecular ion. Confirms the molecular weight of 87.12 Da. |

| 70.065 | [M+H - H₂O]⁺ | Loss of a neutral water molecule (18 Da) from the protonated alcohol. This is a very common fragmentation pathway for alcohols.[8] |

| 58.065 | [M+H - CH₂O]⁺ | Potential rearrangement and loss of formaldehyde (30 Da). |

| 30.034 | [CH₄N]⁺ | Alpha-cleavage, a dominant fragmentation for amines, resulting in the stable [CH₂=NH₂]⁺ ion.[8] This is often the base peak for primary amines. |

The mass spectrum of the related (aminomethyl)cyclopropane shows a molecular ion at m/z 71 and a base peak at m/z 56, corresponding to the loss of the amine group.[9] For our molecule, the alpha-cleavage leading to m/z 30 is anticipated to be a highly favorable pathway.

Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols are essential. The following are generalized methodologies for acquiring the spectroscopic data discussed herein.

Workflow for Spectroscopic Analysis

Figure 2: General workflow for full spectroscopic characterization.

Protocol for NMR Data Acquisition

-

Sample Preparation: Accurately weigh 2-5 mg of this compound and dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial.

-

Transfer: Filter the solution through a small cotton plug into a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer (e.g., 400 MHz). Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum using a standard pulse program. A spectral width of 12-16 ppm and 16-32 scans are typically sufficient.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A spectral width of 220-240 ppm and a longer acquisition time (e.g., 1024 scans or more) are required due to the low natural abundance of ¹³C.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Protocol for FT-IR Data Acquisition (ATR)

-

Instrument Preparation: Record a background spectrum on the clean, unobstructed Attenuated Total Reflectance (ATR) crystal.

-

Sample Application: Place a small amount (a single drop or a few crystals) of the neat sample directly onto the ATR crystal.

-

Acquisition: Apply pressure with the anvil and collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are adequate.

-

Processing: The spectrum is automatically ratioed against the background by the instrument software. Label the significant peaks.

Protocol for Mass Spectrometry Data Acquisition (ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

-

Instrument Calibration: Calibrate the mass spectrometer (e.g., a Time-of-Flight or Orbitrap instrument) using a known calibration standard.

-

Infusion: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-200 amu).

-

Data Analysis: Identify the [M+H]⁺ ion and analyze the observed fragment ions to confirm the predicted fragmentation pathways.

Conclusion

The spectroscopic profile of this compound is a direct reflection of its unique chemical architecture. The ¹H NMR is distinguished by the highly shielded cyclopropyl protons, while the ¹³C NMR confirms the four distinct carbon environments. FT-IR provides definitive evidence of the primary amine and tertiary alcohol functional groups through their characteristic N-H and O-H stretching vibrations. Finally, mass spectrometry confirms the molecular weight and reveals predictable fragmentation patterns, notably alpha-cleavage of the amine and dehydration of the alcohol. This comprehensive, predictive guide serves as a robust analytical framework for any researcher synthesizing or utilizing this valuable chemical building block, ensuring identity, purity, and quality through a multi-technique, mechanistically grounded approach.

References

- 1. 1-(AMINOMETHYL)-CYCLOPROPANOL(74592-33-9) 1H NMR [m.chemicalbook.com]

- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 6. eng.uc.edu [eng.uc.edu]

- 7. (Aminomethyl)cyclopropane [webbook.nist.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. (Aminomethyl)cyclopropane [webbook.nist.gov]

A Senior Application Scientist's Guide to the Mass Spectrum of 1-(Aminomethyl)cyclopropanol

Abstract

This technical guide provides an in-depth analysis of the mass spectrometric behavior of 1-(Aminomethyl)cyclopropanol, a unique bifunctional molecule. Designed for researchers and drug development professionals, this document moves beyond simple spectral interpretation to explain the causal mechanisms behind ion formation and fragmentation. We will explore the predictable fragmentation patterns under both hard (Electron Ionization) and soft (Electrospray Ionization) techniques, offer field-proven protocols for data acquisition, and present a logical framework for structural elucidation. All claims are grounded in established principles of mass spectrometry and supported by authoritative references.

Introduction: The Analytical Challenge

This compound (C₄H₉NO, Monoisotopic Mass: 87.0684 Da) is a saturated carbocyclic compound featuring both a primary amine and a primary alcohol. These functional groups, attached to a strained cyclopropane ring, create a molecule with distinct chemical properties that directly influence its behavior in a mass spectrometer. Understanding its mass spectrum is crucial for confirming its identity in synthetic schemes, identifying it in complex matrices, and studying its metabolic fate. This guide provides the scientific rationale needed to confidently interpret its spectral data.

Ionization Methodologies: Choosing the Right Tool

The choice of ionization technique is paramount and depends entirely on the analytical context, particularly the sample introduction method.

-

Electron Ionization (EI): As a hard ionization technique typically coupled with Gas Chromatography (GC-MS), EI imparts significant energy (~70 eV) to the analyte. This energy input is sufficient to not only ionize the molecule but also to induce extensive, reproducible fragmentation. While the molecular ion may be weak or absent, the resulting fragmentation pattern is highly characteristic and serves as a structural fingerprint.[1] Given the polarity of this compound, derivatization (e.g., silylation) is often required to improve volatility for GC-MS analysis.[2][3][4]

-

Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideal for analytes in solution and is the standard for Liquid Chromatography (LC-MS).[5][6] It imparts minimal excess energy, typically resulting in an abundant ion corresponding to the protonated molecule ([M+H]⁺).[5] This makes ESI excellent for molecular weight determination. Structural information is then obtained by subjecting the protonated molecule to collision-induced dissociation (CID) in a tandem mass spectrometry (MS/MS) experiment.[7][8] For a basic compound like this compound, analysis is performed in positive ion mode to facilitate protonation of the amino group.[9]

Deconstructing the EI Spectrum: A Fragmentation Roadmap

Under electron ionization, the initial event is the removal of an electron to form the molecular ion (M⁺•) at m/z 87. Due to the presence of heteroatoms and ring strain, this ion is energetically unstable and readily undergoes fragmentation.[1][10]

Key Fragmentation Pathways:

-

Alpha (α)-Cleavage: This is the most dominant fragmentation pathway for aliphatic amines and alcohols.[10][11][12] It involves the homolytic cleavage of a bond adjacent to the heteroatom, driven by the stabilization of the resulting cation.

-

Cleavage adjacent to Nitrogen: The C-C bond between the cyclopropane ring and the aminomethyl group breaks. This can happen in two ways:

-

Formation of the m/z 30 Base Peak: Loss of the cyclopropyl-hydroxyl radical leads to the formation of the [CH₂=NH₂]⁺ ion at m/z 30 . This resonance-stabilized iminium ion is exceptionally stable and is predicted to be the base peak in the spectrum. This is a hallmark fragmentation for primary amines.[11]

-

Formation of the m/z 57 Ion: Loss of the aminomethyl radical (•CH₂NH₂) results in a cyclopropanol cation at m/z 57 .

-

-

-

Loss of Neutral Molecules:

-

Loss of Water (H₂O): The molecular ion can lose a molecule of water (18 Da) from the hydroxyl group, yielding an ion at m/z 69 ([M-18]⁺•). This is a common fragmentation for alcohols.[13]

-

Loss of Ammonia (NH₃): A less common but possible fragmentation is the loss of ammonia (17 Da) from the amino group, leading to an ion at m/z 70 ([M-17]⁺•).

-

-

Cyclopropane Ring Fragmentation: The strained cyclopropane ring itself can fragment after initial ionization. A typical fragmentation for cyclopropane is the loss of ethene (C₂H₄, 28 Da).[14] This could lead to a minor peak at m/z 59 ([M-28]⁺•).

Visualizing EI Fragmentation:

Caption: Predicted EI fragmentation pathways for this compound.

Interpreting the ESI-MS/MS Spectrum: Controlled Fragmentation

In positive mode ESI, this compound readily accepts a proton, primarily at the more basic nitrogen atom, to form the protonated molecule, [M+H]⁺, at m/z 88 . This ion will typically be the base peak in the full scan (MS1) spectrum. To gain structural insight, this precursor ion is isolated and fragmented via CID to produce a product ion spectrum (MS/MS).

Key MS/MS Fragmentation Pathways:

The fragmentation of the even-electron [M+H]⁺ ion is driven by the elimination of stable, neutral molecules.

-

Loss of Ammonia (NH₃): The most probable fragmentation is the loss of a neutral ammonia molecule (17 Da). This is a characteristic loss from protonated primary amines and would generate a product ion at m/z 71 .[15]

-

Loss of Water (H₂O): Following protonation, the molecule can also lose a neutral water molecule (18 Da), resulting in a product ion at m/z 70 .

Data Summary Table:

| Ionization | m/z (Daltons) | Proposed Identity | Pathway | Predicted Abundance |

| EI | 87 | [C₄H₉NO]⁺• | Molecular Ion | Low |

| 69 | [C₄H₇N]⁺• | Loss of H₂O | Moderate | |

| 57 | [C₃H₅O]⁺ | α-Cleavage | Moderate | |

| 30 | [CH₂NH₂]⁺ | α-Cleavage | High (Base Peak) | |

| ESI | 88 | [C₄H₉NO+H]⁺ | Protonated Molecule | High (Base Peak) |

| ESI-MS/MS | 71 | [C₄H₇O]⁺ | Loss of NH₃ from m/z 88 | High |

| 70 | [C₄H₈N]⁺ | Loss of H₂O from m/z 88 | Moderate |

Experimental Protocols: A Self-Validating Approach

The following protocols represent standard, field-proven methodologies for the analysis of a polar compound like this compound.

Protocol 1: GC-MS Analysis (with Derivatization)

This protocol is necessary because the polar amine and hydroxyl groups make the parent compound unsuitable for direct GC analysis.[4][16]

-

Derivatization:

-

To a 1 mg/mL solution of the analyte in pyridine, add an excess of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

-

Heat the mixture at 60-70°C for 30 minutes to form the di-TMS derivative.

-

-

GC Conditions:

-

Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector: 250°C, Splitless mode.

-

Oven Program: 50°C hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

-

MS Conditions (EI):

-

Ion Source Temp: 230°C.

-

Ionization Energy: 70 eV.

-

Mass Range: Scan m/z 25-250.

-

Protocol 2: LC-MS/MS Analysis

This method analyzes the compound directly without derivatization.

-

Sample Preparation:

-

Dissolve the sample in a suitable solvent (e.g., 10% Methanol in Water) to a concentration of 1-10 µg/mL.

-

-

LC Conditions:

-

Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 8 minutes.

-

Flow Rate: 0.3 mL/min.

-

-

MS Conditions (ESI-MS/MS):

-

Ionization Mode: ESI Positive.[9]

-

Capillary Voltage: 3.5 kV.

-

Source Temp: 120°C.

-

Desolvation Temp: 350°C.

-

MS1 Scan: m/z 50-200 to find the precursor ion (m/z 88).

-

MS/MS Experiment: Isolate precursor ion m/z 88 and apply collision energy (e.g., 10-20 eV) to generate product ion spectrum.

-

Workflow for Compound Identification:

Caption: Decision workflow for identifying this compound by MS.

Conclusion

The mass spectral interpretation of this compound is a logical process governed by the fundamental principles of ion chemistry. Under EI, the spectrum is defined by a strong base peak at m/z 30 resulting from a characteristic α-cleavage. Under ESI, the molecule is readily identified by its protonated molecular ion at m/z 88, with subsequent MS/MS analysis revealing predictable neutral losses of ammonia and water. By applying the appropriate analytical methodology and understanding these core fragmentation pathways, researchers can confidently identify and characterize this compound in any setting.

References

- 1. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 2. findanexpert.unimelb.edu.au [findanexpert.unimelb.edu.au]

- 3. Detection of Polar Metabolites Through the Use of Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 4. Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 6. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]

- 7. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nebiolab.com [nebiolab.com]

- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 13. m.youtube.com [m.youtube.com]

- 14. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. uoguelph.ca [uoguelph.ca]

An In-depth Technical Guide to the FTIR Analysis of 1-(Aminomethyl)cyclopropanol

Abstract

This technical guide provides a comprehensive framework for the analysis of 1-(Aminomethyl)cyclopropanol using Fourier Transform Infrared (FTIR) spectroscopy. As a molecule of interest in medicinal chemistry and drug development, its structural verification is paramount. FTIR spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the presence of its key functional groups: a primary amine, a hydroxyl group, and a strained cyclopropyl ring. This document elucidates the theoretical underpinnings of the vibrational modes associated with these groups, presents a validated experimental protocol for data acquisition, and details the interpretation of the resulting spectrum. The methodologies described herein are designed to ensure scientific integrity and provide researchers with a robust approach to the structural characterization of this and similar molecules.

Introduction: The Structural Significance of this compound

This compound is a bifunctional molecule that incorporates a rigid, three-membered cyclopropane ring. This structural motif is of significant interest in drug design as a bioisosteric replacement for other groups, often imparting unique conformational constraints and metabolic stability. The molecule possesses three distinct functional moieties whose presence must be unequivocally confirmed during synthesis and quality control:

-

The Primary Amine (-NH₂): A key site for derivatization and salt formation, critical for solubility and biological interactions.

-

The Tertiary Hydroxyl (-OH): A hydrogen-bonding center that can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.

-

The Cyclopropyl Ring: A strained aliphatic ring system whose unique vibrational characteristics provide a structural fingerprint.

FTIR spectroscopy is an ideal technique for this purpose, as each functional group exhibits characteristic absorption bands in the mid-infrared region of the electromagnetic spectrum. These absorptions arise from the vibrations of specific chemical bonds (stretching, bending, wagging), and their positions, intensities, and shapes provide a detailed molecular fingerprint[1][2].

Theoretical Principles: Vibrational Modes of Key Functional Groups

The interpretation of an FTIR spectrum is predicated on understanding the vibrational modes associated with each functional group within the molecule. For this compound, the analysis focuses on the distinct signatures of the amine, hydroxyl, and cyclopropyl groups.

The Primary Amine (-NH₂) Group

Primary amines (R-NH₂) are distinguished by several characteristic vibrations[3][4]:

-

N-H Stretching (ν): Due to the presence of two N-H bonds, primary amines exhibit two distinct stretching vibrations in the 3500-3300 cm⁻¹ region.[3][5] The higher frequency band corresponds to the asymmetric stretching mode, while the lower frequency band is from the symmetric stretching mode.[3] The presence of two distinct, medium-intensity peaks in this region is a hallmark of a primary amine.

-

N-H Bending/Scissoring (δ): This in-plane bending vibration results in a moderate to strong absorption band in the 1650-1580 cm⁻¹ range.[3][6] This peak can sometimes be mistaken for a C=C double bond, but its intensity and association with the N-H stretching peaks aid in its correct assignment.

-

N-H Wagging: A broad, strong absorption can also be observed in the 910-665 cm⁻¹ region due to out-of-plane N-H bending, often referred to as wagging.[3][7]

-

C-N Stretching (ν): The stretching of the carbon-nitrogen bond in aliphatic amines like this one typically appears as a medium or weak band between 1250-1020 cm⁻¹.[3][6]

The Tertiary Hydroxyl (-OH) Group

The hydroxyl group's spectral signature is dominated by the O-H stretching vibration, which is highly sensitive to hydrogen bonding[8]:

-

O-H Stretching (ν): In a condensed phase (liquid or solid), where intermolecular hydrogen bonding occurs, the O-H stretch gives rise to a very strong and characteristically broad absorption band in the 3550-3200 cm⁻¹ region.[8][9] This broadness is a direct consequence of the diverse population of hydrogen-bonded states. In contrast, a "free" (non-hydrogen-bonded) hydroxyl group would show a sharp, weaker peak around 3600 cm⁻¹.[9]

-

C-O Stretching (ν): The stretching of the carbon-oxygen single bond provides another key absorption. For tertiary alcohols, this band is typically strong and found in the 1200-1100 cm⁻¹ region.

The Cyclopropyl Ring

The cyclopropane ring is a sterically strained system, which influences its vibrational frequencies, particularly the C-H stretching modes[10]:

-

C-H Stretching (ν): The C-H bonds on the strained cyclopropyl ring absorb at a notably higher frequency than those in typical unstrained alkanes. These stretching vibrations are expected to appear in the 3100-3000 cm⁻¹ range.[10][11]

-

CH₂ Deformation/Skeletal Vibrations: The methylene groups (-CH₂-) within the ring have deformation (scissoring) vibrations typically found around 1480-1440 cm⁻¹.[11] Furthermore, characteristic skeletal vibrations of the ring itself often appear in the fingerprint region, with notable absorptions around 1020-1000 cm⁻¹.[11] The entire fingerprint region (below 1500 cm⁻¹) provides a unique pattern for the overall molecular structure.[12]

Experimental Protocol: ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is the preferred sampling technique for a solid or viscous liquid sample like this compound due to its minimal sample preparation and ease of use.

Objective: To acquire a high-quality mid-infrared spectrum of this compound for functional group identification.

Materials & Equipment:

-

FTIR Spectrometer with a DTGS detector.

-

ATR accessory (e.g., single-bounce diamond or germanium crystal).

-

Sample of this compound.

-

Solvent for cleaning (e.g., Isopropanol).

-

Lint-free laboratory wipes.

Methodology:

-

Instrument Preparation: Ensure the spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal using a lint-free wipe dampened with isopropanol. Record a preliminary spectrum to ensure no residual solvent or contaminants are present. The baseline should be flat and free of significant peaks.

-

Background Spectrum Acquisition: With the clean, empty ATR crystal in place, collect a background spectrum. This is a critical self-validating step that measures the instrument's response and the ambient atmospheric conditions. The instrument software will automatically subtract this spectrum from the sample spectrum. A typical setting is 32 scans at a resolution of 4 cm⁻¹.

-

Sample Application: Place a small amount of the this compound sample directly onto the center of the ATR crystal. If the sample is a solid, apply pressure using the integrated clamp to ensure intimate contact between the sample and the crystal surface. Good contact is essential for a strong, high-quality signal.

-

Sample Spectrum Acquisition: Collect the sample spectrum using the same acquisition parameters as the background (e.g., 32 scans, 4 cm⁻¹ resolution).

-

Data Processing: After acquisition, the software will automatically perform the background subtraction and Fourier transform to generate the final absorbance or transmittance spectrum. Apply baseline correction and normalization if necessary for comparison with other spectra.

-

Post-Analysis Cleanup: Retract the pressure clamp, remove the bulk of the sample, and clean the ATR crystal surface thoroughly with isopropanol and a lint-free wipe.

Spectral Interpretation and Data Visualization

A representative FTIR spectrum of this compound would exhibit a series of absorption bands corresponding to the functional groups discussed. The following table summarizes the expected key absorptions.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment | Expected Intensity & Shape |

| ~3450 & ~3350 | ν (N-H) asymm. & symm. | Primary Amine (-NH₂) | Medium, Two distinct peaks |

| 3400 - 3200 | ν (O-H) stretch | Hydroxyl (-OH), H-bonded | Strong, Very Broad |

| ~3080 - 3020 | ν (C-H) stretch | Cyclopropyl C-H | Medium to Weak, Sharp |

| ~2950 - 2850 | ν (C-H) stretch | Methylene (-CH₂-) C-H | Medium, Sharp |

| ~1620 | δ (N-H) scissoring | Primary Amine (-NH₂) | Medium, Sharp |

| ~1450 | δ (CH₂) scissoring | Cyclopropyl & Methylene | Medium |

| ~1150 | ν (C-O) stretch | Tertiary Alcohol | Strong |

| ~1080 | ν (C-N) stretch | Aliphatic Amine | Medium to Weak |

| ~1015 | Ring skeletal mode | Cyclopropyl Ring | Medium |

Molecular Structure and Key Vibrational Modes

The logical relationship between the molecular structure and its primary vibrational modes can be visualized. The following diagram, generated using DOT language, illustrates the this compound structure and highlights the bonds responsible for the most characteristic FTIR absorptions.

Caption: Molecular structure and key FTIR vibrational modes of this compound.

Conclusion

FTIR spectroscopy is a powerful and definitive tool for the structural verification of this compound. By following a systematic approach grounded in the fundamentals of molecular vibrations and employing a validated experimental protocol, researchers can confidently identify the characteristic absorption bands of the primary amine, hydroxyl, and cyclopropyl functional groups. The combination of the broad O-H stretch, the double N-H stretch, the N-H bend, and the high-wavenumber C-H stretches of the strained ring provides a unique spectral fingerprint, ensuring the identity and integrity of this important chemical entity.

References

- 1. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 2. How to Identify Functional Groups in FTIR Spectra [eureka.patsnap.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. rockymountainlabs.com [rockymountainlabs.com]

- 5. Chemistry: Amine infrared spectra [openchemistryhelp.blogspot.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Infrared Spectrometry [www2.chemistry.msu.edu]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. chem.libretexts.org [chem.libretexts.org]

A Theoretical Exploration of the Conformational Landscape of 1-(Aminomethyl)cyclopropanol

An In-Depth Technical Guide:

Abstract: 1-(Aminomethyl)cyclopropanol is a molecule of significant interest in medicinal chemistry, serving as a versatile building block for therapeutics targeting inflammatory diseases and other conditions.[][2] Its unique structure, combining a strained cyclopropane ring with a flexible aminomethyl and hydroxyl-substituted stereocenter, results in a complex conformational profile that is critical to its biological activity.[2] This guide provides a comprehensive theoretical framework for elucidating the conformational preferences of this compound. We will delve into the quantum chemical principles governing its structure, outline a rigorous computational workflow for its analysis, and discuss the practical implications of this knowledge for rational drug design. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage theoretical insights for molecular design and optimization.

Part 1: The Medicinal Chemistry Context: Why Conformation Matters

The utility of this compound in drug discovery is well-established. It is a key reactant in the synthesis of inhibitors for 5-lipoxygenase-activating protein (FLAP), which are investigated for treating inflammatory diseases.[] Furthermore, its derivatives have shown potential as antimicrobial, anticancer, and antiviral agents.[2] The molecule's efficacy is intrinsically linked to its three-dimensional structure. The conformation—the spatial arrangement of its atoms—determines how it interacts with biological targets like enzymes and receptors.

The aminomethyl group can engage in crucial hydrogen bonding and electrostatic interactions, while the strained cyclopropane ring influences both reactivity and binding affinity.[2] Understanding which shapes the molecule preferentially adopts, the energy required to transition between these shapes, and which conformation is "bioactive" is paramount for designing more potent and selective drugs. The concept of the "bioactive conformation" is central; it is the specific shape a molecule must adopt to be recognized by its biological target and elicit a response.[3] This conformation is not always the most stable one found in solution, but it is typically energetically accessible, often within a few kcal/mol of the global minimum.[4][5] A thorough theoretical analysis provides a roadmap of this conformational landscape, guiding the design of new chemical entities.

Part 2: Foundational Principles of Cyclopropane Conformational Analysis

The conformational behavior of this compound is governed by the interplay of several factors, rooted in the unique electronic structure of the cyclopropane ring and the rotational freedom of its substituents.

-

The Electronic Nature of the Cyclopropane Ring: The C-C bonds in cyclopropane are not typical sigma bonds. They are bent ("banana bonds") and possess significant p-character. The Walsh orbital model describes the bonding in terms of a basis set of sp² hybridized carbons and p-orbitals. This unique electronic structure allows the cyclopropane ring to engage in conjugation with adjacent π-systems or substituents with p-orbitals, a property known as σ-aromaticity.[6][7] This interaction is maximized when the substituent's orbitals are parallel to the ring's 3e' orbitals, favoring a "bisected" conformation.[7]

-

Key Rotational Degrees of Freedom: The overall shape of this compound is defined by the rotation around two key single bonds:

-

The C(ring)-C(methyl) bond: Rotation around this bond determines the orientation of the aminomethyl group relative to the plane of the cyclopropane ring.

-

The C(methyl)-N bond: Rotation around this bond positions the amino group's lone pair and hydrogens.

-

The C(ring)-O bond: Rotation of the hydroxyl group can influence intramolecular hydrogen bonding.

-

The interplay of steric hindrance and potential intramolecular hydrogen bonds between the hydroxyl (-OH) and amino (-NH₂) groups will dictate the energetically preferred torsional angles for these rotations.

Part 3: The Computational Workflow for Conformational Elucidation

A robust computational strategy is essential to accurately map the potential energy surface (PES) of this compound. The following multi-step protocol ensures a thorough and reliable analysis, moving from a broad exploration to high-accuracy refinement.

Caption: A generalized workflow for the quantum chemical analysis of this compound conformers.

Experimental Protocols

Protocol 1: Initial Conformer Generation using Molecular Mechanics

-

Objective: To perform a rapid and broad search of the conformational space to identify a diverse set of low-energy candidate structures.

-

Software: Any molecular modeling package (e.g., Spartan, Avogadro).

-

Methodology:

-

Build the 3D structure of this compound.

-

Select the key rotatable bonds (C-C and C-N) as defined in Part 2.

-

Perform a systematic conformational search or molecular dynamics simulation using a suitable molecular mechanics force field, such as MMFF94.[8][9]

-

Energy-minimize all generated conformers.

-

Cluster the resulting structures by RMSD and select the unique conformers within a reasonable energy window (e.g., 10 kcal/mol) of the global minimum for further analysis.

-

-

Causality: This initial step uses a computationally inexpensive method to ensure that no significant regions of the conformational space are missed before proceeding to more accurate, but costly, quantum mechanical calculations.

Protocol 2: Quantum Mechanical Geometry Optimization and Frequency Calculation

-

Objective: To obtain accurate geometries, relative energies, and thermodynamic properties of the stable conformers in the gas phase.

-

Software: A quantum chemistry package (e.g., Gaussian, ORCA).

-

Methodology:

-

For each candidate conformer from Protocol 1, prepare an input file for geometry optimization.

-

Method Selection: Employ Density Functional Theory (DFT). The B3LYP functional is a robust choice for organic molecules.[10] To account for non-covalent interactions like intramolecular hydrogen bonding, a dispersion-corrected functional such as B3LYP-D3 is recommended.[11]

-

Basis Set Selection: Use a Pople-style basis set like 6-311++G(d,p).

-

6-311G: A triple-zeta basis set providing flexibility for valence electrons.

-

++: Adds diffuse functions on both heavy atoms and hydrogens, which are crucial for accurately describing lone pairs and hydrogen bonds.[12]

-

(d,p): Adds polarization functions to allow for non-spherical electron density distribution, essential for strained rings and polar bonds.

-

-

Perform a full geometry optimization.

-

Following optimization, perform a frequency calculation at the same level of theory.

-

Validation: Confirm that each optimized structure is a true minimum on the potential energy surface by ensuring there are no imaginary frequencies. The output provides the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

-

-

Trustworthiness: This protocol is self-validating. An imaginary frequency indicates the structure is a transition state, not a stable conformer, and must be re-examined. This ensures the integrity of the potential energy surface.

Protocol 3: Solvation Modeling

-

Objective: To model the influence of a solvent (typically water) on the conformational equilibrium.

-

Methodology:

-

Using the gas-phase optimized geometries, perform a single-point energy calculation (or re-optimization) incorporating an implicit solvation model.

-

Model Selection: The Solvation Model based on Density (SMD) is a universal model that provides accurate solvation free energies.[11]

-

Specify "water" as the solvent.

-

Compare the relative free energies in solution to the gas-phase results to understand how the solvent environment shifts the conformational populations.

-

-

Causality: Polar solvents can stabilize conformers with larger dipole moments and can compete with intramolecular hydrogen bonds, potentially altering the relative stability of the conformers predicted in the gas phase. This step is critical for predicting behavior in a physiological environment.

Part 4: Predicted Conformational Landscape and Data Analysis

Based on studies of analogous molecules like aminomethyl cyclopropane, we can predict the key conformational families for this compound.[12][13] The relative orientations will be determined by the dihedral angles around the C(ring)-C(methyl) and C(methyl)-N bonds, likely resulting in several stable gauche and anti (trans) conformers. The presence of the hydroxyl group introduces the possibility of intramolecular hydrogen bonding between the -OH and -NH₂ groups, which would significantly stabilize specific conformations.

Table 1: Hypothetical Quantitative Data for this compound Conformers

| Conformer ID | Key Dihedral Angles (°) | Relative Energy (Gas Phase, kcal/mol) | Relative Gibbs Free Energy (Aqueous, kcal/mol) | Dipole Moment (Debye) |

| Conf-1 (H-bonded) | τ(N-C-C-C₁) ≈ 60τ(H₂N-C-O) ≈ 60 | 0.00 | 0.45 | 1.8 |

| Conf-2 (Extended) | τ(N-C-C-C₁) ≈ 180τ(H₂N-C-O) ≈ 180 | 0.85 | 0.00 | 3.5 |

| Conf-3 (Gauche) | τ(N-C-C-C₁) ≈ 60τ(H₂N-C-O) ≈ 180 | 1.20 | 1.05 | 2.9 |

| Conf-4 (H-bonded 2) | τ(N-C-C-C₁) ≈ -60τ(H₂N-C-O) ≈ 60 | 0.25 | 0.60 | 2.1 |

Note: This table is illustrative. Actual values must be generated by performing the calculations described in Part 3.

The results suggest that a conformation stabilized by an intramolecular hydrogen bond (Conf-1) is the most stable in the gas phase. However, in an aqueous solution, the more polar "Extended" conformer (Conf-2) becomes the most stable because the solvent can effectively solvate the polar groups, competing with the internal hydrogen bond.

Caption: A simplified potential energy surface (PES) diagram for the conformers in an aqueous solution.

Part 5: Implications for Rational Drug Design

The theoretical data derived from this analysis directly informs the drug discovery process:

-

Pharmacophore Modeling: The ensemble of low-energy conformers (e.g., Conf-1, Conf-2, and Conf-4) provides the set of shapes the molecule is likely to adopt. These can be used to generate pharmacophore models, which define the essential 3D arrangement of features required for biological activity.

-

Structure-Based Design: When docking this compound derivatives into a protein active site, the calculations provide crucial information on the energetic penalty of adopting a specific bound conformation. If the protein forces the ligand into a high-energy conformation (e.g., >3-4 kcal/mol above the global minimum), the binding affinity will be significantly reduced.[4]

-

Designing Constrained Analogs: By understanding the key stabilizing interactions and rotational barriers, chemists can design new analogs where the flexibility is reduced. For instance, introducing additional ring structures could lock the molecule into the desired bioactive conformation, potentially increasing potency and reducing off-target effects.[14]

Conclusion

The conformational analysis of this compound is a quintessential example of how theoretical chemistry provides indispensable insights for modern drug discovery. By employing a systematic and validated computational workflow, from broad molecular mechanics searches to high-level DFT with solvation models, we can construct a detailed map of the molecule's potential energy surface. This knowledge allows researchers to understand the delicate balance of forces governing its structure, predict its behavior in a biological environment, and ultimately make more informed decisions in the design of next-generation therapeutics.

References

- 2. This compound | 74592-33-9 | Benchchem [benchchem.com]

- 3. Homepage - Bioactive Conformational Ensemble [mmb.irbbarcelona.org]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Cyclopropane - Wikipedia [en.wikipedia.org]

- 7. Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and database study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bioactive conformational generation of small molecules: A comparative analysis between force-field and multiple empirical criteria based methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bioactive conformational generation of small molecules: a comparative analysis between force-field and multiple empirical criteria based methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 11. Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Collection - Conformational and Structural Studies of Aminomethyl Cyclopropane from Temperature Dependent FT-IR Spectra of Rare Gas Solutions and ab Initio Calculations - The Journal of Physical Chemistry A - Figshare [acs.figshare.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ‐Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(Aminomethyl)cyclopropanol: From Synthesis to Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Aminomethyl)cyclopropanol, a deceptively simple molecule, sits at the crossroads of strained-ring chemistry and pharmaceutical innovation. Its unique three-dimensional structure, combining the high ring strain of a cyclopropane with the functionality of a primary amine and a tertiary alcohol, has made it a valuable building block in modern medicinal chemistry. This guide provides a comprehensive technical overview of this compound, delving into its history, synthetic evolution, and key applications. We will explore the chemical principles that underpin its synthesis and reactivity, offering field-proven insights for its practical application in research and development.

Introduction: The Emergence of a Unique Scaffolding

The story of this compound is intrinsically linked to the broader appreciation of cyclopropane rings in drug design. For decades, the cyclopropane moiety was often viewed as a synthetic curiosity due to its inherent ring strain. However, this very strain imparts unique conformational rigidity and electronic properties that can be highly advantageous in modulating a molecule's interaction with biological targets. The incorporation of a primary aminomethyl group and a hydroxyl group onto the same carbon of the cyclopropane ring creates a compact, trifunctional scaffold with significant potential for creating diverse molecular architectures.

While the precise moment of its first synthesis is not readily apparent in seminal, widely-cited literature, the existence of this compound (CAS Number: 74592-33-9) is well-established in chemical databases and supplier catalogs.[1][2] Its emergence in the scientific landscape appears to be driven by the need for novel, conformationally restricted building blocks in the development of therapeutic agents.

Physicochemical Properties

A thorough understanding of a molecule's physical and chemical properties is fundamental to its application.

| Property | Value |

| CAS Number | 74592-33-9 |

| Molecular Formula | C₄H₉NO |

| Molecular Weight | 87.12 g/mol |

| Appearance | Liquid |

| Boiling Point | 153.7 °C at 760 mmHg |

| Density | 1.186 g/cm³ |

| InChI Key | JXJORHGRCCODBV-UHFFFAOYSA-N |

Table 1: Physicochemical properties of this compound.[1][]

The Synthetic Landscape: A Tale of Two Bonds

The synthesis of this compound presents a unique challenge: the construction of a sterically hindered quaternary center on a strained three-membered ring. The evolution of synthetic methods reflects the advancements in modern organic chemistry, particularly in the formation of C-C bonds on small rings.

Retrosynthetic Analysis: Deconstructing the Challenge

A logical retrosynthetic approach to this compound highlights two primary bond disconnections: the C-C bond of the aminomethyl group and the C-C bonds of the cyclopropane ring itself.

Caption: Retrosynthetic analysis of this compound.

This analysis suggests two general synthetic strategies:

-

"Amine-first" approach: Beginning with a pre-formed cyclopropane ring containing a suitable functional group that can be converted to the aminomethyl and hydroxyl groups.

-

"Ring-last" approach: Constructing the cyclopropane ring from an acyclic precursor already containing the necessary nitrogen and oxygen functionalities or their precursors.

Key Synthetic Methodologies

Several synthetic strategies have been employed for the preparation of this compound and its derivatives. A notable approach involves the use of N-benzyl α-amino acid esters as starting materials.

A Convenient Procedure from N-benzyl α-amino acid esters:

A significant contribution to the synthesis of 1-(1-aminoalkyl)-1-cyclopropanols was reported by Lysenko and Kulinkovich in 2007. This method provides a versatile route to this class of compounds.[4]

The general transformation can be represented as follows:

Caption: General scheme for the synthesis of 1-(1-aminoalkyl)-1-cyclopropanols.

This titanium-mediated cyclopropanation reaction, a variation of the Kulinkovich reaction, offers an efficient means to construct the desired scaffold.

Experimental Protocol: A Practical Guide

The following is a representative, detailed protocol for the synthesis of a 1-(1-aminoalkyl)-1-cyclopropanol derivative, based on the principles of the Kulinkovich reaction.

Synthesis of 1-(1-aminoalkyl)-1-cyclopropanols from N-benzyl α-amino acid esters [4]

Materials:

-

N-benzyl α-amino acid ester

-

Titanium (IV) isopropoxide (Ti(O-i-Pr)₄)

-

Ethylmagnesium bromide (EtMgBr) in a suitable solvent (e.g., THF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with the N-benzyl α-amino acid ester dissolved in anhydrous THF.

-

Addition of Titanium Catalyst: Titanium (IV) isopropoxide is added to the solution at room temperature under a nitrogen atmosphere.